

The Early Research and Discovery of Zolamine: A Technical Whitepaper

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Compound of Interest

Compound Name: *Zolamine hydrochloride*

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Abstract

This document provides a detailed overview of the early research and discovery of Zolamine, a first-generation antihistamine with local anesthetic properties. First described in 1952 by Shigeya Saijo, Zolamine emerged during a period of significant advancement in the development of synthetic drugs. This whitepaper will delve into its chemical properties, dual mechanism of action, and the inferred experimental context of its discovery, acknowledging the limited availability of specific quantitative data from that era.

Introduction

Zolamine was developed in the mid-20th century as a therapeutic agent with a unique dual-action profile, functioning as both a histamine H1 receptor antagonist and a local anesthetic. Its development was part of a broader effort to synthesize novel compounds for the management of allergic reactions and local pain. To enhance its pharmaceutical properties, specifically its solubility and stability in aqueous solutions, it was formulated as a hydrochloride salt. Historically, Zolamine was marketed in the United States under the trade name OTODYNE. Due to the age of the initial research, much of the specific quantitative data from early studies is not readily available in contemporary scientific literature. This paper aims to consolidate the known information and provide a comprehensive technical guide based on established pharmacological principles of similar compounds.

Chemical Properties and Synthesis

Zolamine is chemically classified as a thiazole and ethylenediamine derivative. Its structure is key to its dual functionality.

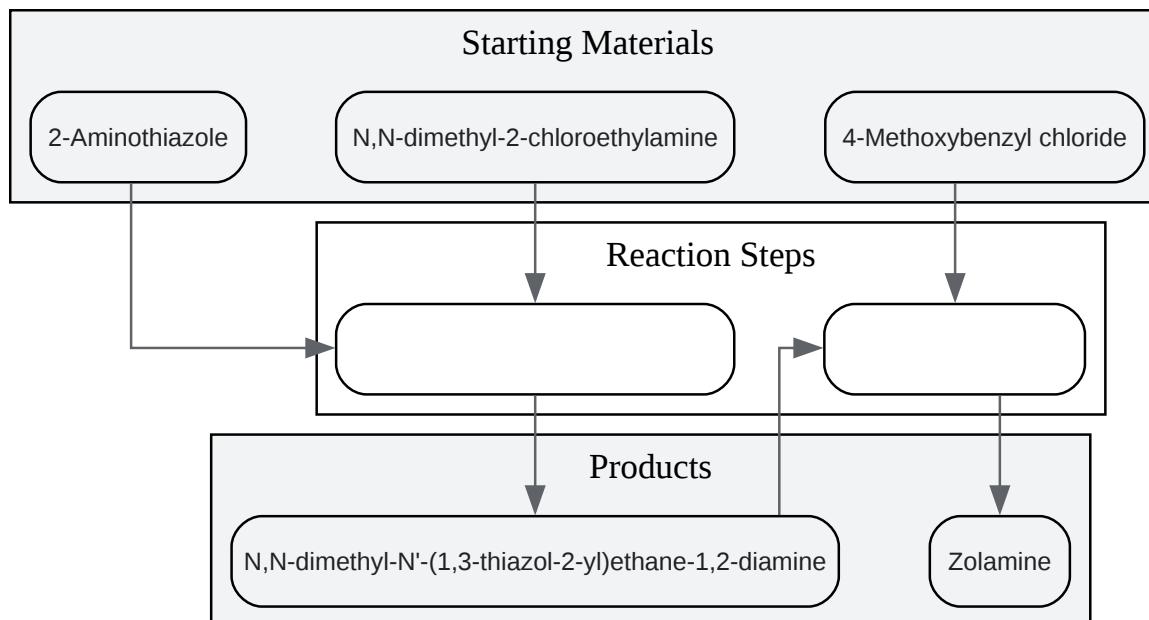
Table 1: Physicochemical Properties of Zolamine

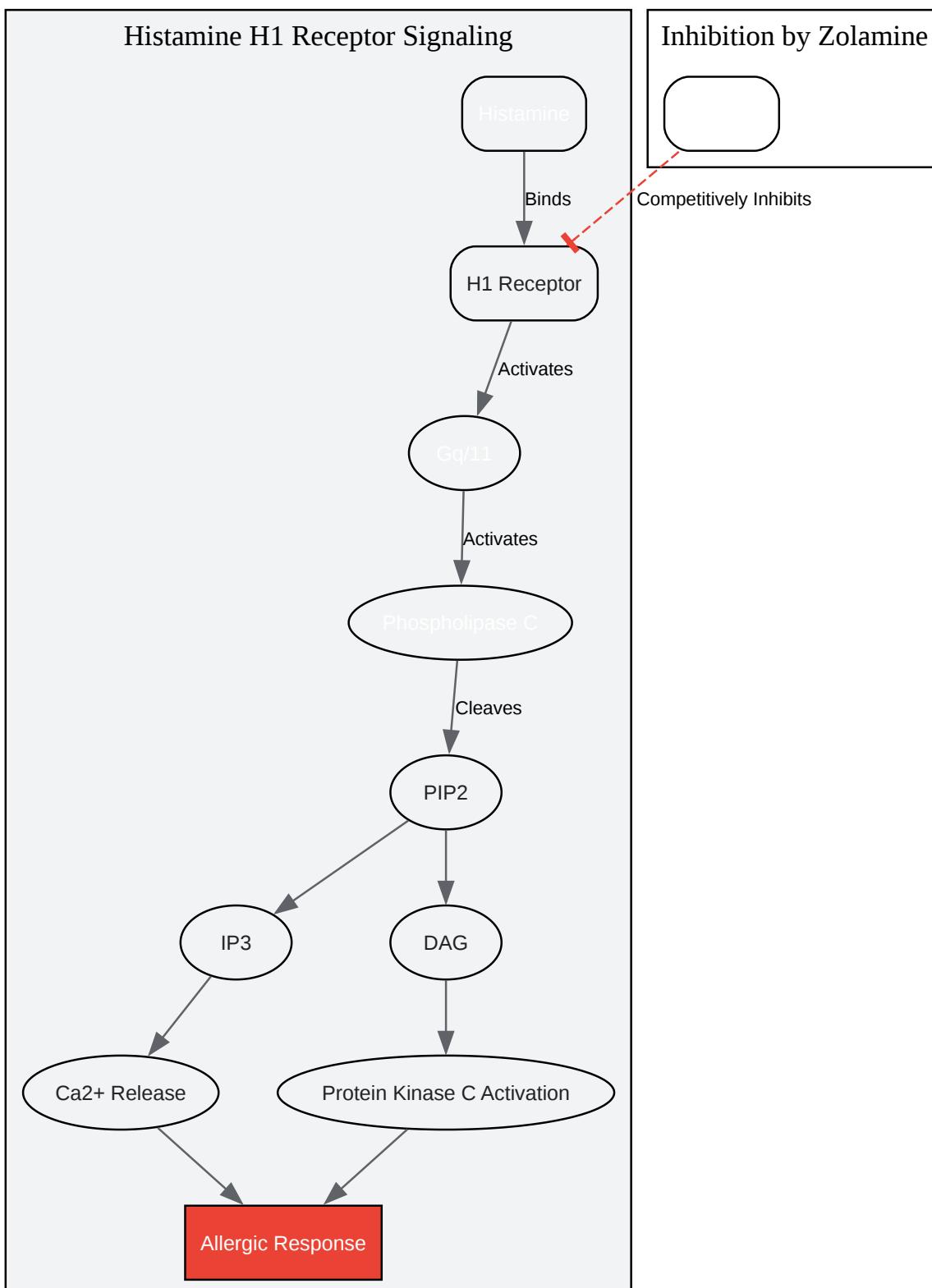
Property	Value	Source
IUPAC Name	N'-(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine	PubChem[1]
Molecular Formula	C15H21N3OS	PubChem[1]
Molecular Weight	291.41 g/mol	DrugBank Online[2]
CAS Number	553-13-9	DrugBank Online[2]
Monoisotopic Mass	291.140533482 Da	DrugBank Online[2]

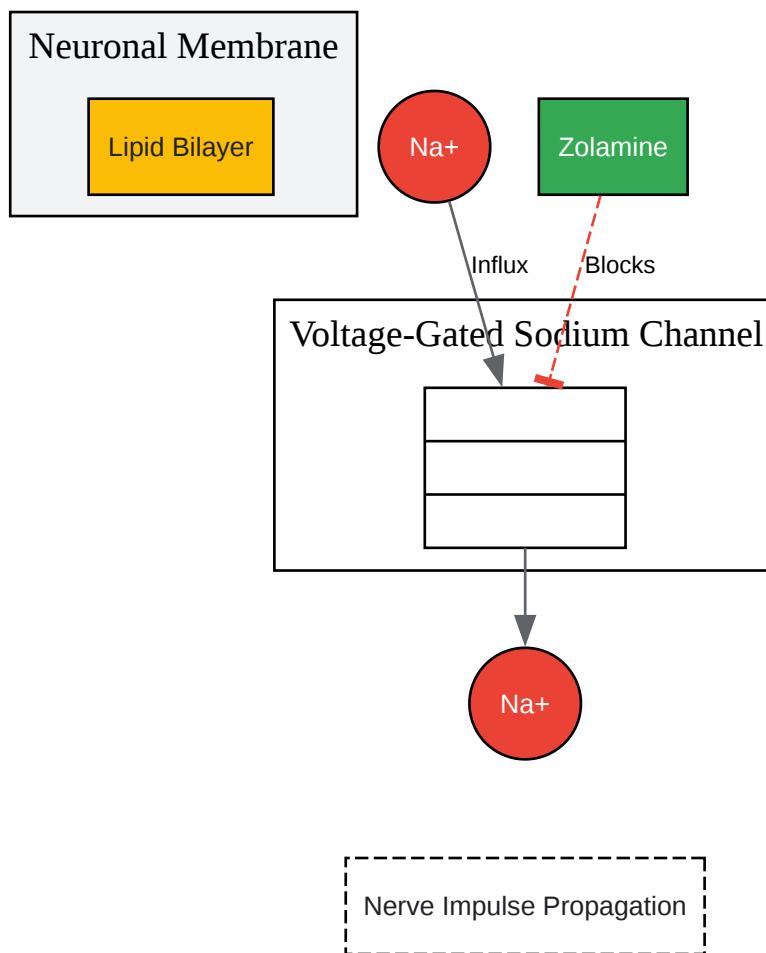
Synthesis

While the full, detailed experimental protocol from the original 1952 publication by Shigeya Saijo is not readily accessible, the synthesis of Zolamine can be inferred from its chemical structure. A plausible synthetic route would involve the reaction of 2-aminothiazole with N,N-dimethyl-2-chloroethylamine, followed by N-alkylation with 4-methoxybenzyl chloride.

Diagram 1: Postulated Synthesis Workflow for Zolamine







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References

- 1. Zolamine | C15H21N3OS | CID 14387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
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